molecular formula C12H13N3O B3045932 (2-Anilino-6-methylpyrimidin-4-yl)methanol CAS No. 116389-38-9

(2-Anilino-6-methylpyrimidin-4-yl)methanol

Cat. No.: B3045932
CAS No.: 116389-38-9
M. Wt: 215.25 g/mol
InChI Key: ICVNJIFYUVQAIA-UHFFFAOYSA-N
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Description

(2-Anilino-6-methylpyrimidin-4-yl)methanol is a chemical compound that belongs to the class of anilinopyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The compound’s structure consists of a pyrimidine ring substituted with an aniline group and a hydroxymethyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Anilino-6-methylpyrimidin-4-yl)methanol typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave irradiation. This method has been shown to be efficient, reducing reaction times significantly compared to conventional heating methods . The reaction is carried out in ethanol at 160°C for about 10 minutes, resulting in the formation of the desired anilinopyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and reduced reaction times. Additionally, the process can be optimized to minimize by-products and improve yield .

Chemical Reactions Analysis

Types of Reactions

(2-Anilino-6-methylpyrimidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include various anilinopyrimidine derivatives, which can have potential bioactivity and applications in different fields .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Anilino-6-methylpyrimidin-4-yl)methanol include other anilinopyrimidines such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of the hydroxymethyl group.

Properties

IUPAC Name

(2-anilino-6-methylpyrimidin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-7-11(8-16)15-12(13-9)14-10-5-3-2-4-6-10/h2-7,16H,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVNJIFYUVQAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559008
Record name (2-Anilino-6-methylpyrimidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116389-38-9
Record name (2-Anilino-6-methylpyrimidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Boron bromide (3.9 g) was added dropwise to a solution of 3.0 g of 2-anilino-4-methoxymethyl-6-methylpyrimidine in 100 ml of dichloromethane at -70° C. After completion of the dropwise addition, the coolant was removed and the mixture was stirred at room temperature for 5 hours. The reaction mixture was poured into water gradually. The organic layer was washed with water, dried over magnesium sulfate and concentrated. The solid residue was recrystallized from ethanol-hexane to obtain 2.5 g (yield: 89%) of 2-anilino-4-hydroxymethyl-6-methyl-pyrimidine having a melting point of 118°-120° C.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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